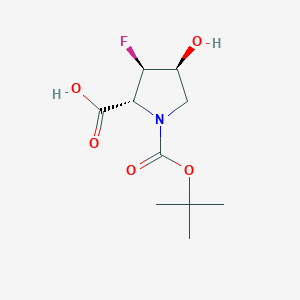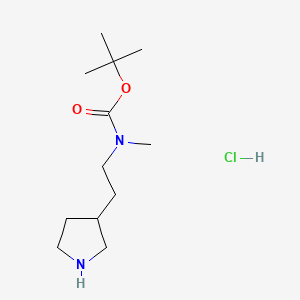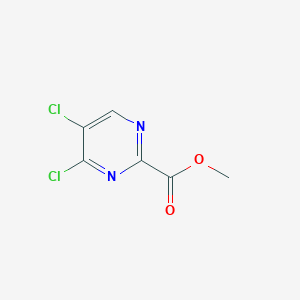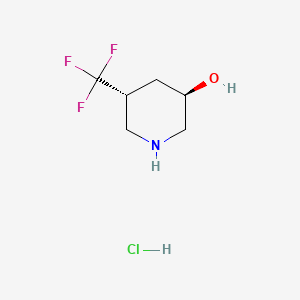
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring substituted with a fluoro and hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structural configuration imparts unique chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.
Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, such as using osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Boc Protection: The nitrogen atom is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The fluoro group can be reduced to a hydrogen atom using hydrogenation catalysts.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane (DMP)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a de-fluorinated pyrrolidine derivative
Substitution: Formation of various substituted pyrrolidine derivatives
Applications De Recherche Scientifique
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The fluoro and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The Boc group provides steric protection, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S)-1-Boc-3-chloro-4-hydroxypyrrolidine-2-carboxylic Acid
- (2R,3R,4S)-1-Boc-3-bromo-4-hydroxypyrrolidine-2-carboxylic Acid
- (2R,3R,4S)-1-Boc-3-iodo-4-hydroxypyrrolidine-2-carboxylic Acid
Uniqueness
The presence of the fluoro group in (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid imparts unique electronic properties, enhancing its reactivity and interaction with biological targets compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound in medicinal chemistry for the development of novel therapeutics.
Propriétés
Formule moléculaire |
C10H16FNO5 |
|---|---|
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
(2R,3R,4S)-3-fluoro-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO5/c1-10(2,3)17-9(16)12-4-5(13)6(11)7(12)8(14)15/h5-7,13H,4H2,1-3H3,(H,14,15)/t5-,6-,7-/m0/s1 |
Clé InChI |
RORZWVGKOUJCPL-ACZMJKKPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]([C@H]1C(=O)O)F)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13909343.png)



![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)
![8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13909364.png)
![cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B13909368.png)

![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)

![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)



